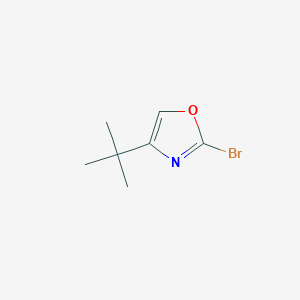
2-Bromo-4-(tert-butyl)oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-Bromo-4-(tert-butyl)oxazole" is a brominated oxazole derivative with a tert-butyl group at the fourth position. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. The presence of bromine and tert-butyl groups can significantly influence the chemical and physical properties of the molecule, as well as its reactivity in various chemical reactions.
Synthesis Analysis
The synthesis of brominated oxazoles can be achieved through various methods. One approach involves solar photo-thermochemical C(sp3)–H bromination, which has been used to synthesize 4-bromo-2,5-substituted oxazoles from N-arylethylamides . Another method includes the synthesis of 4-substituted 3-aryl-5-tert-butyl-4-oxazolin-2-ones, which show significant herbicidal activity . These methods highlight the versatility of brominated oxazoles and their potential applications in different fields, such as agriculture.
Molecular Structure Analysis
The molecular structure of brominated oxazoles has been characterized using various techniques, including X-ray single-crystal analysis, FT-IR spectroscopy, and computational methods like Hartree–Fock (HF) and density functional theory (DFT) . These studies provide detailed information on the geometrical structures, atomic charges, and molecular electrostatic potential, which are crucial for understanding the reactivity and interactions of the molecule.
Chemical Reactions Analysis
Brominated oxazoles can undergo a range of chemical reactions, including palladium-catalyzed cross-coupling reactions . These reactions allow for the synthesis of 2,4-disubstituted oxazoles, demonstrating the reactivity of the bromine atom in facilitating coupling reactions. Additionally, the presence of the tert-butyl group can influence the steric and electronic properties of the molecule, affecting its reactivity in various chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated oxazoles, such as their vibrational frequencies, NLO effects, and thermodynamic properties, have been investigated using experimental and computational methods . The high first hyperpolarizability of these compounds suggests their suitability for nonlinear optical (NLO) studies . Moreover, the antimicrobial properties of certain brominated oxazoles have been reported, indicating their potential use in pharmaceutical applications .
Scientific Research Applications
1. Chemical Synthesis and Structural Analysis
The compound has been utilized in the synthesis of various chemical structures. For example, Gao et al. (2006) obtained a related compound through a Grignard reaction, which included an intramolecular hydrogen bond between the oxazole and hydroxy groups (Gao et al., 2006). This highlights the versatility of oxazole derivatives in synthetic chemistry.
2. Biological Activity and Anticancer Potential
Research by Cao et al. (2020) on 2-alkynyl oxazoles, synthesized from tert-butyl isocyanide and alkynyl carboxylic acids, demonstrated biological activity. Some of these compounds exhibited significant anticancer activities in human gastric cancer and bladder tumor cells (Cao et al., 2020).
3. Agricultural Applications: Herbicidal Activities
Kudo et al. (1998) synthesized novel 3-aryl-5-tert-butyl-4-oxazolin-2-ones showing significant herbicidal activity against various weeds. This suggests the potential of 2-Bromo-4-(tert-butyl)oxazole derivatives in developing new herbicides (Kudo et al., 1998).
4. Photoluminescence and Material Science
Eseola et al. (2011) studied oxazole derivatives for their photoluminescent properties. They found that certain oxazole derivatives displayed higher photoluminescence efficiencies, suggesting potential applications in materials science, particularly in the development of luminescent materials (Eseola et al., 2011).
properties
IUPAC Name |
2-bromo-4-tert-butyl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrNO/c1-7(2,3)5-4-10-6(8)9-5/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOBFQGZJDFOOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=COC(=N1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(tert-butyl)oxazole | |
CAS RN |
1595737-86-2 |
Source


|
| Record name | 2-bromo-4-tert-butyl-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

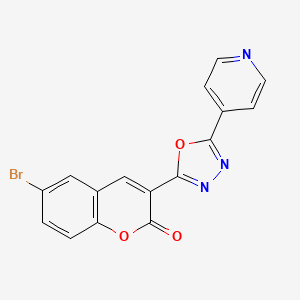
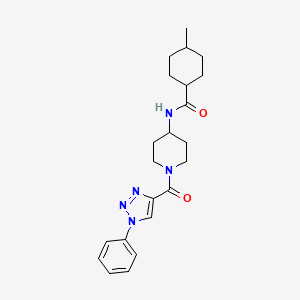
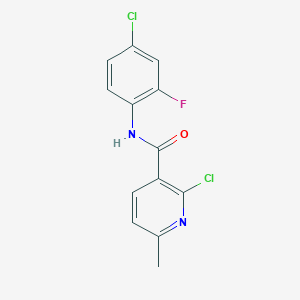

![4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-phenoxypyridine](/img/structure/B2500463.png)

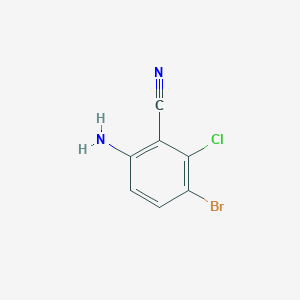



![2-(thiophen-2-ylmethyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2500471.png)
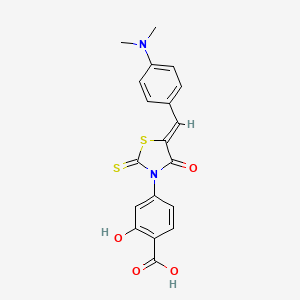
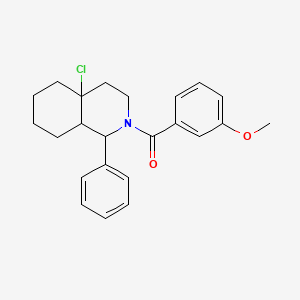
![3,3-Dimethyl-1-[6-(trifluoromethyl)pyridine-2-carbonyl]piperidine-2-carbonitrile](/img/structure/B2500478.png)